molecular formula C8H14O3 B051419 Isobutyric anhydride CAS No. 97-72-3

Isobutyric anhydride

Cat. No.: B051419
CAS No.: 97-72-3
M. Wt: 158.19 g/mol
InChI Key: LSACYLWPPQLVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyric anhydride is an organic compound with the chemical formula C₈H₁₄O₃ . It is an acyclic carboxylic anhydride derived from isobutyric acid. This compound is a colorless liquid with a strong, pungent odor and is primarily used as an acylating agent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyric anhydride can be synthesized by reacting acetic anhydride with isobutyric acid. The reaction involves distilling the acetic acid generated as it is formed. The reactor is initially loaded with a portion of one of the reagents and a portion of the other, ensuring an excess molar ratio relative to the stoichiometry of one of the reagents. The reaction is carried out while adding the remainder of the reagents as the reaction progresses .

Industrial Production Methods: In industrial settings, this compound is produced through a similar process, ensuring high purity by distillation. The overall isobutyric acid to acetic anhydride molar ratio is maintained between 1.5 and 2.2 .

Chemical Reactions Analysis

Types of Reactions: Isobutyric anhydride undergoes various chemical reactions, including:

    Acylation: It is commonly used as an acylating agent in organic synthesis.

    Hydrolysis: It reacts with water to form isobutyric acid.

    Esterification: It reacts with alcohols to form esters.

Common Reagents and Conditions:

    Acylation: Typically involves the use of catalysts such as 4-pyrrolidinopyridine.

    Hydrolysis: Requires water and can be catalyzed by acids or bases.

    Esterification: Involves alcohols and may require acid catalysts.

Major Products:

Scientific Research Applications

Isobutyric anhydride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Acetic anhydride: Another acyclic carboxylic anhydride used in similar acylation reactions.

    Propionic anhydride: Used in the synthesis of esters and other derivatives.

    Butyric anhydride: Employed in the production of various chemical derivatives.

Uniqueness: Isobutyric anhydride is unique due to its branched structure, which imparts different reactivity and physical properties compared to its linear counterparts. This structural difference can influence the selectivity and efficiency of acylation reactions, making it a valuable reagent in specific synthetic applications .

Properties

IUPAC Name

2-methylpropanoyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-5(2)7(9)11-8(10)6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSACYLWPPQLVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Record name ISOBUTYRIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/940
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7026609
Record name Isobutyric anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7026609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Isobutyric anhydride appears as a colorless liquid. Burns skin and eyes. Vapors are heavier than air., Liquid, Colorless liquid; [CHEMINFO]
Record name ISOBUTYRIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/940
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propanoic acid, 2-methyl-, 1,1'-anhydride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isobutyric anhydride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3700
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

181.5 °C @ 734 MM HG
Record name 2-METHYLPROPANOIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5309
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

139 °F (NFPA, 2010), 59.4 °C, 139 °F
Record name ISOBUTYRIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/940
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isobutyric anhydride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3700
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-METHYLPROPANOIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5309
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SOL IN ALL PROP IN ETHER
Record name 2-METHYLPROPANOIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5309
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.9535 @ 20 °C/4 °C
Record name 2-METHYLPROPANOIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5309
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.5 [mmHg]
Record name Isobutyric anhydride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3700
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

LIQUID

CAS No.

97-72-3
Record name ISOBUTYRIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/940
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isobutyric anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpropanoic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-methyl-, 1,1'-anhydride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isobutyric anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7026609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyric anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.367
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOBUTYRIC ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N85A80FJDT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-METHYLPROPANOIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5309
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isobutyric Acid Anhydride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062788
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-53.5 °C
Record name 2-METHYLPROPANOIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5309
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

Following this procedure 50 milliliters of the catalyst from Example 1 is tested in continuous operation for four days. Formaldehyde conversion to pivalolactone averages 68 percent with 14 percent going to isobutyroxypivalic anhydride, the product derived from the secondary reaction between pivalolactone, isobutyric acid and isobutyric anhydride. Isobutyric anhydride yield averages 66 percent to pivalolactone and 20 percent to isobutyroxypivalic anhydride. This catalyst is then regenerated by burning clean in air and steam at 550°C. and put back into service. For a similar four day period formaldehyde conversion to pivalolactone averages 74 percent with 8 percent going to isobutyroxypivalic anhydride. Isobutyric anhydride yield averages 76 percent to pivalolactone and 12 percent to isobutyroxypivalic anhydride. Another similar regeneration cycle is carried out and essentially the same results are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
isobutyroxypivalic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

This example shows the lower yields and conversions obtained by the usually prepared tantalum oxide on silica gel catalyst. The catalyst is prepared by the same procedure described in Example 1 except that after treatment in air at 550° C. for 1.5 hours the reactor is cooled and put into service. This material is not steam treated at high temperatures. The catalyst is tested as described in Example 2 in continuous operation for two days. For this period formaldehyde conversion to pivalolactone averages 28 percent with 26 percent going to isobutyroxypivalic anhydride. Isobutyric anhydride yield for the same two days averages 30 percent to pivalolactone and 41 percent to isobutyoxypivalic anhydride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
isobutyroxypivalic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isobutyric anhydride
Reactant of Route 2
Reactant of Route 2
Isobutyric anhydride
Reactant of Route 3
Reactant of Route 3
Isobutyric anhydride
Reactant of Route 4
Reactant of Route 4
Isobutyric anhydride
Reactant of Route 5
Reactant of Route 5
Isobutyric anhydride
Reactant of Route 6
Reactant of Route 6
Isobutyric anhydride
Customer
Q & A

ANone: Isobutyric anhydride is characterized by the following:

  • Spectroscopic data: Characterization often involves Infrared (IR), 1H Nuclear Magnetic Resonance (NMR), and 13C NMR spectroscopy. [, ]

ANone: this compound is widely employed as an acylating agent, primarily for introducing isobutyryl groups into target molecules. Major applications include:

  • Protection of alcohols and amines: It readily reacts with alcohols and amines to form the corresponding isobutyrate esters and isobutyramides, respectively. These protecting groups are relatively stable under various reaction conditions and can be selectively removed when desired. [, , , ]
  • Synthesis of pharmaceuticals and fine chemicals: It serves as a crucial reagent in the preparation of various pharmaceuticals and bioactive compounds, such as the antiviral drug Molnupiravir, and PCSK9 inhibitors. [, ]
  • Polymer chemistry: this compound is used in the synthesis of polymers, particularly as a monomer in the production of methacrylic this compound for specific applications in material science. []

A: The steric hindrance imposed by the two isopropyl groups in this compound influences its reactivity, making it less reactive than less hindered anhydrides like acetic anhydride. This can be advantageous in reactions where chemoselectivity is desired, favoring the reaction with more reactive functional groups over less reactive ones. [, ]

A: this compound is frequently employed as an acylating agent in kinetic resolution of racemic alcohols. In the presence of chiral catalysts, such as isothioureas, chiral DMAP derivatives, or chiral phosphines, it reacts preferentially with one enantiomer of the alcohol, resulting in the formation of an enantioenriched ester and leaving the unreacted alcohol in enriched enantiomeric purity. This strategy is particularly valuable for obtaining enantiopure alcohols and their derivatives, which are essential building blocks in asymmetric synthesis. [, , , , , , , , , , ]

A: Research has shown that the acylation of octyl β-D-glucopyranoside with this compound in the presence of specific chiral 4-pyrrolidinopyridine catalysts leads to remarkable regioselectivity. Depending on the catalyst structure, the reaction can be directed to favor either the 4-O-acylated or the 6-O-acylated derivative as the major product. This highlights the ability to fine-tune the regioselectivity of acylation reactions by careful catalyst selection. [, ]

ANone: Yes, computational chemistry plays a significant role in understanding the reactivity and selectivity of this compound in various transformations.

  • Reaction mechanism elucidation: Density Functional Theory (DFT) calculations have been instrumental in unraveling the detailed mechanism of acyl transfer reactions catalyzed by various nucleophilic catalysts, including DMAP and its derivatives, in the presence of this compound. [, ]
  • Catalyst design and optimization: Computational studies enable the prediction of catalytic activity and enantioselectivity based on the calculated energies of transition states and intermediates. This has led to the design of novel, more efficient catalysts for kinetic resolution reactions, as exemplified by the development of chiral DMAP derivatives with improved selectivity for the kinetic resolution of secondary alcohols. []

ANone: this compound is a flammable liquid and should be handled with appropriate precautions:

    ANone: While specific information about the environmental impact of this compound is limited in the provided research, it is known to hydrolyze in water to form isobutyric acid. The environmental fate and effects of this compound and its hydrolysis product should be assessed following established ecotoxicological testing guidelines.

    ANone: Yes, depending on the specific application, alternative acylating agents can be considered:

    • Enzymatic acylation: Lipases and other enzymes can catalyze acylation reactions with high chemo- and regioselectivity under mild conditions, offering a greener alternative in certain cases. [, ]

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.